5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It belongs to the class of fluorinated benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, making these compounds attractive candidates for drug development.
This compound can be classified as an aromatic amide due to its amide functional group (-C(=O)N-) linked to an aromatic ring. The fluorinated substituents (two fluorine atoms on the ethyl group and one on the benzene ring) contribute to its unique chemical behavior and biological activity. The synthesis of such compounds often involves complex organic reactions, highlighting their significance in pharmaceutical research.
The synthesis of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide typically involves several steps:
The efficiency of these methods is often evaluated by yield percentages and purity assessments through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
The molecular formula for 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is C10H10F3N3O. Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods, which provide insights into its potential interactions with biological targets.
5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide can participate in various chemical reactions:
These reactions are vital for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is primarily investigated through its interaction with specific biological targets. For instance, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Research indicates that compounds containing similar structures exhibit their effects by binding to target proteins through hydrogen bonding and hydrophobic interactions, potentially leading to downstream effects such as reduced inflammation or apoptosis in cancer cells .
5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide has potential applications in:
Given its promising profile, ongoing research is essential to fully elucidate its capabilities and optimize formulations for therapeutic use .
Fluorine incorporation profoundly influences drug-like properties through electronic and steric effects. In 5-amino-N-(2,2-difluoroethyl)-2-fluorobenzamide, the aromatic fluorine (C₂–F) withdraws electrons from the benzamide ring, enhancing amide carbonyl electrophilicity and potentially strengthening hydrogen-bonding interactions with target proteins. This ortho-fluorination also reduces amide bond rotational freedom, promoting defined bioactive conformations [8] [9].
The N-linked –CH₂CF₂H side chain introduces distinct advantages:
Table 1: Physicochemical Properties of Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Features |
---|---|---|---|---|
5-Amino-2-fluorobenzamide | C₇H₇FN₂O | 154.14 | 0.9 | Donor: 2; Acceptor: 3 |
5-Amino-N-ethyl-2-fluorobenzamide | C₉H₁₁FN₂O | 182.20 | 1.2 | Donor: 2; Acceptor: 3 |
5-Amino-N-(2,2-difluoroethyl)-2-fluorobenzamide | C₉H₉F₃N₂O | 218.18 | 1.5 | Donor: 2; Acceptor: 5 |
5-Fluoro-2-[(2-fluorophenethyl)amino]benzamide | C₁₅H₁₅F₂N₂O | 277.29 | 2.8 | Donor: 2; Acceptor: 3 |
Amino-fluorobenzamide pharmacophores evolved from early neuroleptic agents to targeted oncology therapeutics. Initial compounds featured simple fluorinated benzamides with moderate receptor affinity. Breakthroughs emerged when difunctionalized analogs incorporated:
Table 2: Evolution of Key Fluorinated Benzamide Pharmacophores
Compound Class | Key Structural Feature | Primary Application | Year | Significance |
---|---|---|---|---|
Haloperidol analogs | N-ethyl-2-fluorobenzamide | Dopamine Antagonists | 1990s | Demonstrated fluorobenzamide’s neuroleptic potential |
DAA1106 | 5-Fluoro-2-[(2-fluorophenethyl)amino] | σ₁ Receptor Imaging | 2000s | Validated fluorine-enhanced blood-brain barrier penetration |
[⁶⁸Ga]MI-0202C1 | 5-Fluoropicolinamide-DOTA conjugate | Melanoma PET Tracer | 2025 | Achieved >95% tumor uptake in murine models |
Difluoroethyl benzamides | N-(2,2-difluoroethyl) linkage | Multitarget Scaffold | 2020s | Combined melanin affinity & metabolic stability |
The –CH₂CF₂H moiety in 5-amino-N-(2,2-difluoroethyl)-2-fluorobenzamide confers unique pharmacological behaviors distinct from ethyl or monofluoroethyl analogs:
Table 3: Side Chain Impact on Pharmacokinetic Parameters
N-Substituent | Metabolic Lability | Hydrogen-Bond Acidity (α) | Relative Melanin Binding Affinity | CYP3A4 Degradation Rate (%/h) |
---|---|---|---|---|
Ethyl (–CH₂CH₃) | High | 0.00 | 1.0 (reference) | 100% |
2-Fluoroethyl (–CH₂CH₂F) | Moderate | 0.15 | 1.8 | 65% |
2,2-Difluoroethyl (–CH₂CF₂H) | Low | 0.33 | 2.5 | <20% |
2,2,2-Trifluoroethyl (–CH₂CF₃) | Very low | 0.00 | 1.2 | 5% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4